Chloro(fluoromethyl)(naphthalen-1-yl)silyl
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Overview
Description
Chloro(fluoromethyl)(naphthalen-1-yl)silyl is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups this compound is notable for its unique structure, which includes a naphthalene ring, a fluoromethyl group, and a chloro group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(fluoromethyl)(naphthalen-1-yl)silyl typically involves the reaction of naphthalen-1-ylsilane with chlorofluoromethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form. Safety measures are also implemented to handle the potentially hazardous reagents and by-products generated during the synthesis.
Chemical Reactions Analysis
Types of Reactions
Chloro(fluoromethyl)(naphthalen-1-yl)silyl undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the fluoromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, depending on the nucleophile used.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include methyl-substituted derivatives of the original compound.
Scientific Research Applications
Chloro(fluoromethyl)(naphthalen-1-yl)silyl has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is investigated for its potential biological activity and interactions with biomolecules, which could lead to the development of new drugs or diagnostic tools.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Chloro(fluoromethyl)(naphthalen-1-yl)silyl involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various chemical reactions to form new bonds. In biological systems, it may interact with proteins or nucleic acids, potentially affecting their function and leading to biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Chloro(methyl)(naphthalen-1-yl)silyl
- Fluoro(methyl)(naphthalen-1-yl)silyl
- Chloro(fluoromethyl)(phenyl)silyl
Uniqueness
Chloro(fluoromethyl)(naphthalen-1-yl)silyl is unique due to the presence of both chloro and fluoromethyl groups attached to the silicon atom, along with the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications. The naphthalene ring also contributes to its aromatic character, which can influence its interactions with other molecules.
Properties
CAS No. |
61502-54-3 |
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Molecular Formula |
C11H9ClFSi |
Molecular Weight |
223.72 g/mol |
InChI |
InChI=1S/C11H9ClFSi/c12-14(8-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
InChI Key |
QZTQGYWLDYZCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si](CF)Cl |
Origin of Product |
United States |
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